2-(4-Ethoxyphenoxy)ethanimidamide hydrochloride

Overview

Description

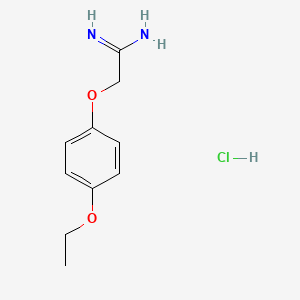

2-(4-Ethoxyphenoxy)ethanimidamide hydrochloride is an amidine derivative characterized by a phenoxy-ethoxy substituent at the 4-position of the phenyl ring. This compound is structurally defined by its ethanimidamide backbone, where the amidine group (-C(=NH)-NH₂) is linked to a phenoxy-ethoxy moiety. As a hydrochloride salt, it exhibits enhanced solubility in polar solvents, making it suitable for pharmaceutical and chemical research applications. The compound is cataloged under CAS numbers 1156622-81-9 (95% purity) and 1185351-00-1, with synthesis protocols involving condensation reactions and hydroxylamine hydrochloride intermediates .

Biological Activity

2-(4-Ethoxyphenoxy)ethanimidamide hydrochloride, a compound of increasing interest in medicinal chemistry, exhibits various biological activities that warrant detailed exploration. This article synthesizes findings from diverse sources to elucidate the compound's biochemical properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula of this compound is CHClNO. The structure features an ethoxy group attached to a phenoxy moiety, linked through an ethanimidamide framework. This unique configuration is believed to contribute to its biological efficacy.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in nucleotide synthesis, which is crucial for DNA and RNA replication. This inhibition can lead to decreased cellular proliferation and has implications in cancer therapy.

- Cell Signaling Modulation : It influences various signaling pathways by modulating the activity of transcription factors, resulting in altered gene expression profiles. Such changes can impact cellular metabolism and growth .

Antimicrobial Effects

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. It has been effective against various bacterial strains, including Staphylococcus aureus, with reported inhibition rates exceeding 90% at certain concentrations. This suggests potential applications in treating bacterial infections .

Cytotoxicity and Cancer Research

The compound has also shown promise in cancer research. In vitro studies indicate that it can inhibit the proliferation of cancer cell lines by inducing apoptosis. For instance, it has been tested on A431 vulvar epidermal carcinoma cells, demonstrating a notable reduction in cell viability . The mechanism appears to involve the disruption of metabolic pathways essential for tumor growth.

Research Findings and Case Studies

| Study | Findings | Concentration Tested | Effect |

|---|---|---|---|

| Study A | Inhibition of S. aureus growth | 100 µM | >92% viability reduction |

| Study B | Induction of apoptosis in A431 cells | Varies | Significant reduction in cell viability |

| Study C | Modulation of gene expression in cancer cells | Low doses | Altered metabolic pathways |

Dosage Effects and Toxicity

Research indicates that the effects of this compound are dose-dependent:

- Low Doses : Minimal toxicity observed; potential for therapeutic use without significant side effects.

- High Doses : Increased toxicity leading to cellular damage and adverse health effects in animal models. Threshold effects have been noted, where specific biological responses are amplified at certain dosage levels .

Metabolic Pathways

The compound interacts with various metabolic pathways, particularly those involved in nucleotide biosynthesis. By inhibiting enzymes critical for these pathways, it alters the levels of nucleotides and their precursors, which can have cascading effects on cellular metabolism and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethanimidamide derivatives share a common backbone but differ in substituents, which critically influence their physicochemical properties, synthesis pathways, and biological activities. Below is a detailed comparison:

Structural Variations and Physicochemical Properties

Key Structural Insights

Properties

IUPAC Name |

2-(4-ethoxyphenoxy)ethanimidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2.ClH/c1-2-13-8-3-5-9(6-4-8)14-7-10(11)12;/h3-6H,2,7H2,1H3,(H3,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCILJTGVCLEMDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)OCC(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.